Malononitrile, (3,4,5-trimethoxyphenyl)hydrazono-
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Overview
Description
Malononitrile, (3,4,5-trimethoxyphenyl)hydrazono- is a chemical compound with the molecular formula C12H12N4O3 It is known for its unique structure, which includes a trimethoxyphenyl group attached to a hydrazono moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (3,4,5-trimethoxyphenyl)hydrazono- typically involves the reaction of malononitrile with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity Malononitrile, (3,4,5-trimethoxyphenyl)hydrazono-.
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (3,4,5-trimethoxyphenyl)hydrazono- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Malononitrile, (3,4,5-trimethoxyphenyl)hydrazono- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Malononitrile, (3,4,5-trimethoxyphenyl)hydrazono- involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. For example, the compound may inhibit enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (3,4,5-Trimethoxybenzylidene)malononitrile
- 3,4,5-Trimethoxyphenylacetonitrile
- (3,4,5-Trimethoxyphenyl)methylidenepropanedinitrile
Uniqueness
Malononitrile, (3,4,5-trimethoxyphenyl)hydrazono- is unique due to its hydrazono group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
101756-41-6 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C12H12N4O3/c1-17-10-4-8(15-16-9(6-13)7-14)5-11(18-2)12(10)19-3/h4-5,15H,1-3H3 |
InChI Key |
SZLZINHKPROFHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NN=C(C#N)C#N |
Origin of Product |
United States |
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